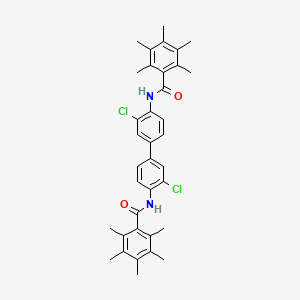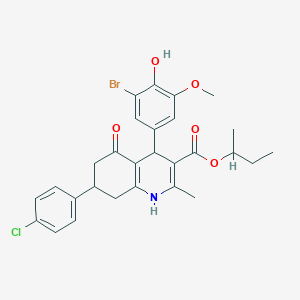![molecular formula C13H18N2O5S2 B5116713 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it an ideal candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine vary depending on the specific application and dosage. However, some of the common effects include anti-tumor and anti-inflammatory properties, regulation of blood glucose levels, and a protective effect on the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine in lab experiments is its unique structure and properties, which make it an ideal candidate for various research studies. Additionally, this compound has shown promising results in the treatment of various diseases, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the safety and toxicity of this compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 4-morpholinylcarbonyl chloride and 3-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with morpholine to obtain the final compound.
Aplicaciones Científicas De Investigación
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to have anti-tumor and anti-inflammatory properties, making it an ideal candidate for cancer treatment. It has also been shown to regulate blood glucose levels and improve insulin sensitivity, making it useful in the treatment of diabetes. Additionally, it has been found to have a protective effect on the heart and can be used in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-13(14-1-5-19-6-2-14)12-9-11(10-21-12)22(17,18)15-3-7-20-8-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLOQURDIBFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)